![molecular formula C16H25NO2 B3048157 Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester CAS No. 158576-31-9](/img/structure/B3048157.png)
Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester
Overview
Description
“Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester” is also known as “2-Ethylhexyl 4-(dimethylamino)benzoate”. It is an organic UV filter widely used in the preparation of sunscreens and ultrathin films of acrylates .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: (CH3)2NC6H4CO2CH2CH(C2H5)(CH2)3CH3 . The molecular weight is 277.40 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.542 (lit.), a boiling point of 325 °C (lit.), and a density of 0.995 g/mL at 25 °C (lit.) .Scientific Research Applications
Spectroscopic Characterization Spectroscopic techniques like FT-IR and NMR are essential tools for analyzing the structural and spectral properties of salicylic acid derivatives and their benzoic acid counterparts. These methods provide insights into the spatial orientation of the molecules and the similarities between different derivatives (M. Takač & Dražen Vikić Topić, 2004).
Chemical Behavior and Catalysis Benzoic acid derivatives exhibit notable chemical behavior and are involved in reactions like esterification, as seen in the case of 2-ethylhexyl benzoate production. The presence of acid and base sites in catalysts, like Mg/Al mixed oxides derived from AMO-LDHs, can significantly enhance reaction efficiency. These catalysts' acid-base properties are instrumental in converting benzoic acid to products like 2-ethylhexyl benzoate, with the conversion rate influenced by the Mg/Al ratio (Jirayu Kuljiraseth et al., 2019).
Derivatives Synthesis and Characterization Synthesis and comprehensive characterization of benzoic acid derivatives, like 3,5-dinitro-4-methoxyamino-benzoic acid and its novel derivatives, highlight the versatile chemical behavior of these compounds. The derivatives demonstrate acid-base behavior and can undergo oxidation to form persistent free radicals. Their hydrophobicity and antioxidant capacity are also of interest in various applications (M. Bem et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Ethylhexyl 4-(Methylamino)Benzoate is ultraviolet (UV) radiation. As a UV filter, it absorbs UVB radiation, protecting the skin from harmful effects .
Mode of Action
2-Ethylhexyl 4-(Methylamino)Benzoate interacts with UV radiation by absorbing it and converting it into less harmful heat. This prevents UVB radiation from penetrating the skin and causing damage .
Biochemical Pathways
The compound undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde . This process can be influenced by various factors such as UV light and the presence of NaOCl and H2O2 .
Pharmacokinetics
Due to its lipophilic character, it can accumulate in sludge . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of the action of 2-Ethylhexyl 4-(Methylamino)Benzoate is the protection of the skin from harmful UV radiation. By absorbing UVB radiation, it prevents skin damage and reduces the risk of skin cancer . Its demethylation can lead to the formation of formaldehyde, a compound with toxic and carcinogenic properties .
Action Environment
The action, efficacy, and stability of 2-Ethylhexyl 4-(Methylamino)Benzoate can be influenced by various environmental factors. For instance, the presence of reactive oxygen and chlorine species can affect its demethylation process . Furthermore, its lipophilic nature allows it to accumulate in certain environments, such as sludge .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl 4-(Methylamino)Benzoate plays a significant role in biochemical reactions. It undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde .
Cellular Effects
The effects of 2-Ethylhexyl 4-(Methylamino)Benzoate on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Ethylhexyl 4-(Methylamino)Benzoate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylhexyl 4-(Methylamino)Benzoate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
2-Ethylhexyl 4-(Methylamino)Benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-ethylhexyl 4-(methylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNUBFKLXPUYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433866 | |
Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158576-31-9 | |
Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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